3'-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone
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Overview
Description
3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone is a complex organic compound belonging to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring, forming a heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone typically involves multiple steps:
Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Hydrogenation: The resulting compound undergoes hydrogenation to reduce the double bonds in the thiophene ring, forming the tetrahydro derivative.
Oxyacetophenone Attachment: The final step involves the attachment of the oxyacetophenone moiety. This is typically done via an etherification reaction, where the hydroxyl group of the acetophenone reacts with a suitable leaving group on the tetrahydrothienopyrimidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can further saturate the compound or reduce any oxidized functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various cellular processes.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone exerts its effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes or signaling pathways critical for cancer cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of kinase inhibition and disruption of DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Another thienopyrimidine derivative with similar structural features but different functional groups .
- N-(Pyridin-3-yl)-2-(4-{[(5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetamide : A compound with a triazole ring linked to the thienopyrimidine core, showing significant anticancer activity .
Uniqueness
3’-[(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine-4-yl)oxy]acetophenone is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its potential as an anticancer agent, coupled with its versatile reactivity, makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-11(21)12-5-4-6-13(9-12)22-17-16-14-7-2-3-8-15(14)23-18(16)20-10-19-17/h4-6,9-10H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAQHFQLHGDVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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